Product packaging for 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol(Cat. No.:CAS No. 34091-34-4)

1-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B3003249
CAS No.: 34091-34-4
M. Wt: 140.186
InChI Key: VUFBCWUJICCKDU-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-imidazol-1-yl)propan-2-ol, with the CAS registry number 34091-34-4, is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . Its structure is characterized by a propan-2-ol chain linked to a 2-methyl-1H-imidazole ring, a feature represented by the SMILES notation CC(O)CN1C=CN=C1C . This compound is classified as a chemical building block and is primarily utilized in research and development settings, particularly as a key starting material or intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and fine chemicals . As a heterocyclic intermediate, it offers researchers a versatile scaffold for further chemical modification and exploration of structure-activity relationships . It is essential to note that this product is intended For Research Use Only (RUO) . It is not intended for human, veterinary, or therapeutic applications . For quality assurance, researchers can reference the MDL Number MFCD12765013 . This product is typically available for cold-chain shipping to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B3003249 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 34091-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFBCWUJICCKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methyl 1h Imidazol 1 Yl Propan 2 Ol

Established Synthetic Routes to Imidazole-Propanol Structures

The creation of the fundamental imidazole-propanol scaffold can be achieved through several reliable synthetic pathways. These methods include alkylation of imidazole (B134444) nucleophiles, regioselective ring-opening of epoxides, and condensation reactions to form the imidazole ring itself.

Alkylation Approaches Involving Imidazole Nucleophiles

Alkylation of the imidazole ring is a direct method for forming the N-C bond essential to the 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol structure. In this approach, 2-methylimidazole (B133640) acts as a nucleophile. The nitrogen atom at the 1-position of the 2-methylimidazole ring attacks an electrophilic three-carbon component. A common strategy involves the deprotonation of 2-methylimidazole to enhance its nucleophilicity, followed by reaction with a suitable propyl derivative containing a leaving group at the 1-position and a protected or unprotected hydroxyl group at the 2-position.

Regioselective Ring Opening Reactions with Propylene (B89431) Oxide

A widely employed and efficient method for the synthesis of racemic 1-(β-hydroxypropyl)azoles is the direct, solvent-free, regioselective ring-opening of 1,2-propylene oxide with an imidazole derivative. beilstein-journals.orgnih.gov In the case of this compound, 2-methylimidazole is the nucleophile that attacks the epoxide ring of propylene oxide. This reaction is regioselective, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon of the epoxide ring. This leads to the formation of the desired propan-2-ol isomer. The reaction between propylene oxide and an alcohol, such as methanol, can be catalyzed by various catalysts, including zeolitic imidazolate frameworks.

The mechanism of the ring-opening of propylene oxide can proceed via different pathways depending on the reaction conditions. The attack can occur at either the methine or the methylene (B1212753) carbon of the epoxide.

Stereoselective Synthesis and Chiral Resolution Strategies

Achieving enantiomeric purity of this compound is often a critical requirement for its intended applications. Chemoenzymatic methods and lipase-catalyzed kinetic resolutions are powerful strategies to obtain the desired stereoisomers.

Chemoenzymatic Approaches for Enantiomeric Enrichment

Chemoenzymatic synthesis combines chemical reactions with biological catalysis to produce enantiomerically enriched compounds. rsc.org For imidazole-propanol structures, this often involves the enzymatic resolution of a racemic mixture. Enzymes, particularly lipases, are highly stereoselective and can differentiate between the two enantiomers of a racemic alcohol or its corresponding ester. This allows for the separation of the enantiomers, providing access to optically active products. For instance, the (S)-enantiomers of (+)-1-(1H-imidazol-1-yl)propan-2-ol have been successfully separated and used in further chemical transformations. beilstein-journals.orgnih.gov

Lipase-Catalyzed Kinetic Resolution Techniques of Racemic Mixtures

Lipase-catalyzed kinetic resolution is a robust and widely used technique for separating racemic mixtures of alcohols. beilstein-journals.orgnih.govnih.gov This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. One enantiomer is acylated at a much faster rate than the other, leading to a mixture of an acylated product and the unreacted, enantiomerically enriched alcohol.

In the context of 1-(β-hydroxypropyl)azoles, racemic mixtures can be resolved through transesterification catalyzed by lipases using an acyl donor like vinyl acetate (B1210297). beilstein-journals.orgnih.gov The efficiency of this resolution is dependent on several factors, including the choice of lipase, the solvent, and the reaction conditions. A screening of various lipases can identify the most effective biocatalyst for a specific substrate.

The following table summarizes the results of a lipase-catalyzed resolution of racemic 1-(1H-imidazol-1-yl)propan-2-ol, a compound structurally similar to the target molecule, highlighting the effectiveness of different lipases in achieving enantiomeric separation.

EntryLipaseSolventTime (h)Conversion (%)ees (%)eep (%)E
1Novozym 435MTBE24489298155
2Lipozyme RM IMMTBE9645829970
3Lipozyme TL IMMTBE14443759945
4Amano Lipase PSMTBE72499699>200
5Amano Lipase AKMTBE12046859985
6Amano Lipase AYSMTBE16840679925
7Novozym 4352-Methyl-2-butanol48478898105
ees: enantiomeric excess of the starting material (alcohol)
eep: enantiomeric excess of the product (ester)
*E: enantiomeric ratio

Asymmetric Catalysis in Propanol-Imidazole Systems

While specific research detailing the asymmetric catalytic synthesis of this compound is not extensively documented in current literature, the principles of modern asymmetric organocatalysis provide a clear framework for achieving such enantioselective transformations. The synthesis of chiral secondary alcohols, particularly those containing functionalized heterocyclic systems like imidazole, is a significant area of research. nih.govru.nl Methodologies center on the kinetic resolution of racemic alcohols or the asymmetric reduction of corresponding ketones, often employing chiral catalysts to control stereochemistry.

A highly relevant and powerful strategy involves the use of chiral tertiary amine catalysts. acs.org In recent years, significant advancements have been made in the design and application of chiral bicyclic imidazole catalysts, which have proven to be highly effective in various asymmetric transformations. acs.org These catalysts, built upon skeletons like 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), offer a unique structural arrangement where the stereocontrol group is positioned effectively relative to the catalytically active sp²-N atom, allowing for high activity and excellent enantioselectivity. acs.org

One of the most applicable methods for producing enantiomerically enriched propanol (B110389) derivatives is the kinetic resolution of a racemic secondary alcohol via enantioselective acylation. nih.govdntb.gov.ua In this process, a chiral catalyst preferentially catalyzes the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted and allowing for their separation. For instance, the chiral catalyst Cy-PDPI, a derivative of the DPI skeleton, has been successfully utilized in the kinetic resolution of a variety of secondary alcohols with good to excellent enantioselectivities. acs.org This approach provides a viable non-enzymatic pathway for obtaining chiral alcohols. nih.gov

The research into these advanced organocatalysts demonstrates their potential for the kinetic resolution of diverse arylalkylcarbinols. dntb.gov.ua The catalyst's effectiveness is often quantified by the selectivity factor (s), which represents the ratio of the reaction rates for the two enantiomers. High 's' factors are indicative of excellent catalyst performance. The table below presents representative data on the kinetic resolution of various secondary alcohols using a chiral bicyclic imidazole catalyst system, illustrating the high selectivity achievable.

Table 1: Kinetic Resolution of Various Secondary Alcohols using a Chiral Bicyclic Imidazole Catalyst

Substrate (Racemic Alcohol) Catalyst Acylating Agent Selectivity Factor (s)
1-Phenylethanol Cy-PDPI Propionic Anhydride (B1165640) 25
1-(1-Naphthyl)ethanol Cy-PDPI Propionic Anhydride 30
Phenyl(tert-butyl)methanol Alkyl-PDPI Isobutyric Anhydride 45
1-Mesitylethanol Alkyl-PDPI Isobutyric Anhydride 67

This data underscores the capability of chiral imidazole-based catalysts to effectively differentiate between the enantiomers of secondary alcohols. Although this data does not directly pertain to this compound, the structural similarities of the substrates suggest that such catalytic systems could be adapted for its enantioselective synthesis. The development of these catalysts represents a significant step toward efficient and reliable methods for preparing a wide array of optically active chemicals. acs.org

Chemical Transformations and Derivatization Strategies of 1 2 Methyl 1h Imidazol 1 Yl Propan 2 Ol

Reactions Involving the Hydroxyl Group of the Propanol (B110389) Moiety

The secondary hydroxyl group on the propanol side chain is a primary site for chemical modification, enabling oxidation, nucleophilic substitution, esterification, and etherification reactions.

Oxidation Reactions Leading to Carbonyl Functionalities

The secondary alcohol of 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol can be oxidized to its corresponding ketone, 1-(2-methyl-1H-imidazol-1-yl)propan-2-one. This transformation is a fundamental reaction in organic synthesis, converting the hydroxyl group into a carbonyl functionality. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP), and chromate-based reagents like pyridinium (B92312) chlorochromate (PCC). More contemporary and environmentally benign methods often utilize catalytic systems. For instance, a highly efficient method involves the use of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant such as sodium hypochlorite (B82951) or iodobenzene (B50100) dichloride. organic-chemistry.org The structure of the resulting ketone is analogous to related compounds like 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, which has been previously synthesized and characterized. nih.govresearchgate.net

Table 1: Common Reagents for Oxidation of Secondary Alcohols

Oxidizing Agent/System Description Typical Conditions
Swern Oxidation Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640). Low temperature (-78 °C), followed by addition of a hindered base (e.g., triethylamine).
Dess-Martin Periodinane (DMP) A hypervalent iodine compound that offers mild and selective oxidation. Room temperature, in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂).
Pyridinium Chlorochromate (PCC) A chromium(VI) reagent that is less acidic than chromic acid. Room temperature, in dichloromethane (CH₂Cl₂).

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution at the secondary carbon of the propanol moiety is generally inefficient. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved through two main strategies:

Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This species can then be displaced by a weak nucleophile.

Conversion to an Ester or Sulfonate Ester: The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine) to form a sulfonate ester (tosylate or mesylate). These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles.

Once activated, the electrophilic carbon center can be attacked by various nucleophiles, leading to the formation of new carbon-halogen, carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, thereby enabling the synthesis of a diverse array of derivatives. These reactions are fundamental in organic chemistry for building molecular complexity. libretexts.org

Esterification and Etherification Reactions for Derivative Synthesis

The hydroxyl group readily undergoes esterification and etherification, providing a straightforward route to a wide range of derivatives.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acid anhydride or acyl chloride). For example, the related compound secnidazole (B1681708), which has a nitro group on the imidazole (B134444) ring, has been successfully esterified. nih.govresearchgate.net The reaction of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol with acetic anhydride in the presence of pyridine (B92270) and toluene (B28343) yields 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate (B1210297) in high yield (81%). nih.gov This demonstrates a reliable method for synthesizing ester derivatives. The reaction is typically catalyzed by an acid or a base. mdpi.com This strategy has been used to synthesize various ester derivatives of imidazole-containing alcohols, which have shown potential as antifungal agents. researchgate.netnih.gov

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide ion. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to form the corresponding ether.

Table 2: Synthesis of Ester and Ether Derivatives

Reaction Type Reagents Product Type Example Reaction
Esterification Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄) Ester R-OH + R'-COOH ⇌ R-O-C(=O)-R' + H₂O
Esterification Acid Anhydride + Base (e.g., Pyridine) Ester R-OH + (R'CO)₂O → R-O-C(=O)-R' + R'COOH

Modifications of the Imidazole Ring

The 2-methylimidazole (B133640) ring itself is a reactive entity, susceptible to various chemical modifications, including reduction and substitution reactions.

Reduction of the Imidazole Ring System

Reduction of the aromatic imidazole ring can lead to the formation of saturated or partially saturated heterocyclic systems, such as imidazolines (dihydropyrimidines) and imidazolidines (tetrahydropyrimidines). These transformations significantly alter the electronic properties and three-dimensional shape of the molecule. Catalytic hydrogenation is a common method for the reduction of aromatic heterocycles. This typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as platinum, palladium, or rhodium on a carbon support. The specific conditions (temperature, pressure, catalyst) determine the extent of reduction. The synthesis of imidazolidin-2-ones, for example, can be achieved from 1,2-diamines, highlighting the accessibility of the reduced ring system. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Moiety

The imidazole ring can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity profile favors electrophilic attack. globalresearchonline.net

Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.net The presence of the nitrogen atoms influences the position of substitution. For 2-methylimidazole derivatives, electrophilic substitution, such as nitration, typically occurs at the C4 or C5 position of the imidazole ring. A well-documented example is the nitration of 2-methylimidazole, which yields the 5-nitro derivative. wikipedia.org This reaction is a key step in the synthesis of several nitroimidazole drugs. wikipedia.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on an imidazole ring is generally difficult because the ring is electron-rich. globalresearchonline.net Such reactions typically require the presence of a good leaving group (e.g., a halogen) and strong electron-withdrawing groups (such as a nitro group) to activate the ring towards nucleophilic attack. rsc.org For instance, N-protected 2,4,5-tribromoimidazole (B189480) reacts with various nucleophiles by displacing the bromine atom at the 2-position. rsc.org In the absence of such activating groups, direct nucleophilic substitution on the carbon atoms of the 2-methylimidazole ring of this compound is unlikely under standard conditions.

Table 3: Mentioned Compounds

Compound Name
This compound
1-(2-methyl-1H-imidazol-1-yl)propan-2-one
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone
1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Secnidazole)
1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate
2-methylimidazole
5-nitro-2-methylimidazole
2,4,5-tribromoimidazole
Acetic anhydride
Pyridine
Toluene
Dimethyl sulfoxide (DMSO)
Oxalyl chloride
Trifluoroacetic anhydride
Triethylamine
Dess-Martin periodinane (DMP)
Dichloromethane
Pyridinium chlorochromate (PCC)
2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO)
Sodium hypochlorite
Iodobenzene dichloride
Tosyl chloride (TsCl)
Mesyl chloride (MsCl)
Sodium hydride (NaH)
Methyl iodide
Ethyl bromide
Hydrogen
Platinum
Palladium

Formation of Complex Hybrid Structures and Conjugates

The strategic derivatization of this compound into complex hybrid structures and conjugates represents a significant area of chemical research. This approach aims to combine the structural features of the parent molecule with other pharmacophores or functional moieties to create novel compounds with potentially enhanced or synergistic properties. These hybrid structures can range from metal-based coordination complexes to purely organic conjugates formed through covalent linkages.

One of the primary strategies for creating hybrid molecules involves the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient and specific linking of two different molecular entities. For instance, derivatives of imidazole-containing compounds, such as metronidazole, have been functionalized to introduce an azide (B81097) group, which can then be reacted with a terminal alkyne-bearing molecule to form a stable 1,2,3-triazole linker. ualberta.ca This strategy could be adapted for this compound by first converting the hydroxyl group into a suitable leaving group, followed by substitution with an azide, creating a key intermediate for conjugation with various alkyne-functionalized molecules.

Another approach to forming hybrid structures is through the synthesis of coordination complexes with transition metals. The imidazole ring, with its nitrogen atoms, acts as an effective ligand for a variety of metal ions. nbinno.com While not specifically detailing this compound, research on similar imidazole derivatives demonstrates their ability to form stable complexes with metals like zinc, copper, and nickel. nih.govjocpr.com The hydroxyl group in the propanol side chain could also participate in coordination, potentially leading to the formation of bidentate ligands and more stable chelate structures. nbinno.com These metal complexes are a class of hybrid structures in themselves, with the properties of the final compound being a function of both the organic ligand and the central metal ion.

Furthermore, the hydroxyl group of this compound is a prime site for derivatization to form ester and carbamate (B1207046) conjugates. nih.gov This has been demonstrated with analogous 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, where the hydroxyl group is reacted with various aromatic carboxylic acids or isocyanates to yield a library of ester and carbamate derivatives. nih.gov This method of conjugation allows for the systematic modification of the molecule's properties by introducing a wide range of substituents.

The synthesis of hybrid compounds by incorporating the imidazole moiety into larger heterocyclic systems is another viable strategy. For example, hybrid compounds containing both imidazole and phthalazine (B143731) cores have been synthesized. nih.gov This often involves multi-step synthetic pathways where the imidazole-containing starting material is reacted with other heterocyclic precursors to build the final hybrid structure.

The following tables summarize representative examples of derivatization strategies that could be applied to this compound, based on research conducted on analogous imidazole-containing compounds.

Table 1: Examples of Hybrid Molecule Synthesis via Triazole Linkage

Imidazole PrecursorConjugated MoietyLinker TypeResulting Hybrid Structure
Metronidazole (functionalized with an azide)Eugenol analogue (functionalized with an alkyne)1,2,3-triazole4-((4-(2-methoxy-4-propylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-2-methyl-5-nitro-1H-imidazole ualberta.ca
Metronidazole (functionalized with an azide)4-chlorophenyl-1,3,4-thiadiazole (via a benzoate (B1203000) linker with an alkyne)1,2,3-triazoleBenzoate of 2-(2-methyl-5-nitro-1H-imidazole-1-yl)-ethyl-4-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]amino mdpi.com

Table 2: Formation of Metal Complexes with Imidazole-based Ligands

Imidazole-based LigandMetal IonType of Complex
Schiff base ligand from (1H-benzimidazole-2-yl)methanamineZn(II), Cr(III), Mn(II)Coordination Complex nih.gov
ImidazoleCo(II), Fe(II)Heteroleptic Complex ijper.org
2-(1H-Imidazol-1-yl)ethanolTransition metals (e.g., Copper)Coordination Complex nbinno.com
2-substituted benzimidazoleCu(II), Ni(II)Non-chelated Complex jocpr.com

Table 3: Ester and Carbamate Derivatives of Imidazole-containing Alcohols

Imidazole Alcohol PrecursorDerivatizing AgentConjugate Type
2-(1H-imidazol-1-yl)-1-phenylethanolBiphenyl carboxylic acidsAromatic Ester nih.gov
1-aryl-3-(1H-imidazol-1-yl)propan-1-olsAryl/heterocyclic carboxylic acidsAryl/Heterocyclic Ester nih.gov

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data for the specific compound this compound could not be located. As a result, the detailed analysis of its spectroscopic characterization as requested cannot be provided at this time.

The generation of a scientifically accurate article, complete with data tables and detailed research findings for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, is contingent upon the availability of published experimental results. Searches for the compound by its chemical name and attempts to locate a corresponding CAS number for more specific database inquiries did not yield the necessary spectra.

Information was found for structurally related compounds, such as secnidazole, which is 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, and various other imidazole derivatives. However, the presence of different functional groups (like the nitro group in secnidazole) or altered substitution patterns means that their spectroscopic data would differ significantly from that of the target compound. Using such data would be scientifically inaccurate and misleading.

Without access to verified experimental data for this compound, creating the requested article would require the fabrication of scientific data, which contravenes the principles of accuracy and factual reporting. Therefore, the article cannot be generated.

Advanced Spectroscopic Characterization for Structural Elucidation

X-ray Crystallography for Solid-State Structure Confirmation

No crystallographic data is currently available for 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. The determination of its single-crystal X-ray structure would be necessary to provide a definitive confirmation of its three-dimensional structure in the solid state and to analyze its crystal packing and intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Interaction Prediction

Specific studies simulating the interaction of 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol with biological targets (e.g., proteins or enzymes) to predict binding affinities and interaction modes have not been found.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the different conformations a molecule can adopt, known as conformational sampling, and an assessment of their relative stabilities.

A thorough review of scientific literature and chemical databases reveals a notable absence of specific molecular dynamics simulation studies focused on this compound. While research exists on the conformational analysis of related imidazole (B134444) derivatives, particularly in the context of crystal structure determination, dedicated MD simulations to comprehensively sample the conformational space and analyze the stability of the various conformers of this compound in different environments (e.g., in vacuum or in the presence of a solvent) have not been reported in publicly accessible literature. Such studies would be valuable in understanding the flexibility of the molecule and its preferred three-dimensional structures, which can influence its interactions with biological targets.

Prediction of Molecular Descriptors and Theoretical Properties

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from its chemical structure and are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

Below is a table of theoretically predictable physicochemical properties for this compound, which are commonly calculated in computational studies. However, it is important to note that without specific published research, these values are based on computational predictions from chemical software and have not been experimentally verified or reported in peer-reviewed literature.

PropertyPredicted Value
Molecular FormulaC₇H₁₂N₂O
Molecular Weight140.18 g/mol
XLogP30.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass140.09496301 g/mol
Monoisotopic Mass140.09496301 g/mol
Topological Polar Surface Area36.1 Ų
Heavy Atom Count10
Formal Charge0
Complexity134
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count1
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Note: The data in this table is generated by computational prediction models and awaits experimental validation.

Molecular Recognition and Biomolecular Interaction Studies

Interaction with Enzyme Active Sites and Fundamental Inhibition Mechanisms

While specific inhibitory studies on 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol are not extensively documented, the broader class of imidazole (B134444) derivatives is well-known for its significant role in enzyme inhibition. researchgate.netjopir.in The imidazole ring is a key component in many compounds designed to interact with enzyme active sites. researchgate.net Its mechanism of action often involves interfering with critical cellular processes, such as bacterial DNA replication, cell wall synthesis, or cell membrane integrity. mdpi.com

Imidazole derivatives have shown the ability to target a range of enzymes. For instance, certain substituted imidazoles act as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways, by competing with ATP at the active site. acs.org Others have been identified as selective inhibitors of nitric oxide synthase (nNOS), an enzyme involved in neuronal signaling, which may have therapeutic potential in conditions like cerebral ischemia. nih.gov The inhibitory action can be attributed to the imidazole ring's ability to form hydrogen bonds and other non-covalent interactions within the enzyme's active site, disrupting its catalytic function. acs.orgcnr.it The structural features of the imidazole scaffold allow it to bind with high affinity to a wide array of enzymes and receptors. mdpi.com

Ligand-Metal Ion Coordination Studies and Complex Formation

The 2-methylimidazole (B133640) moiety within this compound is an effective coordinating ligand for various transition metal ions. researchgate.netdergipark.org.tr This is due to the nucleophilic nitrogen atoms in the imidazole ring, which readily donate electron pairs to form stable metal complexes. nbinno.com The hydroxyl group on the propanol (B110389) side chain can also participate in coordination, potentially allowing the compound to act as a bidentate ligand, forming chelate rings that enhance complex stability. nbinno.com

Complexes of 2-methylimidazole with transition metals such as Copper (Cu(II)), Cadmium (Cd(II)), Cobalt (Co(II)), Nickel (Ni(II)), and Zinc (Zn(II)) have been synthesized and characterized. researchgate.netdergipark.org.tr X-ray diffraction studies reveal that the coordination geometry around the metal center can vary. For example, Cu(II) ions can adopt a distorted square planar geometry, while Cd(II) ions may exhibit a distorted octahedral geometry. dergipark.org.trresearchgate.net These coordination polymers and supramolecular structures are stabilized by hydrogen bonding and various π-interactions. researchgate.netrsc.org The ability of the imidazole scaffold to form these complexes is fundamental to its application in areas like catalysis and materials science. nbinno.com

Table 1: Coordination Complexes of 2-Methylimidazole with Various Metal Ions
Metal IonComplex ExampleCoordination GeometryReference
Copper (II)[Cu2(μ-dmg)2(2-meim)4]∙5H2ODistorted Square Planar dergipark.org.trresearchgate.net
Cadmium (II){[Cd(μ-dmg)(2-meim)2]∙H2O}nDistorted Octahedral dergipark.org.trresearchgate.net
Cobalt (II)mer-[Co(HOr)(H2O)2(2-meim)2]Octahedral researchgate.net
Nickel (II)mer-[Ni(HOr)(H2O)2(2-meim)2]Octahedral researchgate.net
Zinc (II)[Zn(HOr)(H2O)2(2-meim)]Tetrahedral/Octahedral researchgate.netchemrxiv.org

Note: "2-meim" refers to 2-methylimidazole; "dmg" refers to 2,2'-dimethylglutarate; "HOr" refers to orotate.

Binding to Biological Macromolecules and Receptor Interactions

The imidazole scaffold is a common feature in molecules designed to bind with specific biological macromolecules and receptors. researchgate.net Its structural and electronic properties, including its ability to act as both a proton donor and acceptor, facilitate high-affinity binding. mdpi.comekb.eg

For example, imidazole-based compounds have been developed as agonists for the neurotensin (B549771) 1 receptor, a G-protein coupled receptor involved in various physiological processes. nih.gov In other studies, derivatives of imidazo[1,2-a]pyridine (B132010) have been identified as potent and selective agonists for the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a key role in liver functions. nih.gov The versatility of the imidazole ring allows it to be incorporated into diverse molecular frameworks that can be tailored to interact with specific receptor binding pockets. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies on the Imidazole-Propanol Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a molecule with its biological target. nih.gov For the imidazole scaffold, modifications at various positions can significantly influence biological activity. researchgate.netjopir.in The imidazole ring offers multiple sites for substitution, each contributing uniquely to the molecule's pharmacological profile. researchgate.net

Key SAR insights for imidazole-based compounds include:

Substituents on the Imidazole Ring: The nature and position of substituents on the imidazole ring are critical. For instance, in a series of imidazole-coumarin conjugates developed as antiviral agents, the presence of a hydrogen atom at the N(1) position of the imidazole nucleus was found to be a key factor for potency and selectivity. mdpi.com

Side Chain Modifications: Alterations to side chains attached to the imidazole ring can drastically change activity. For the this compound scaffold, modifying the length or functional groups of the propanol chain could tune its binding affinity and specificity for a given target.

Stereochemistry: For chiral compounds like this compound, which has a stereocenter at the C2 position of the propanol chain, the biological activity of individual enantiomers may differ significantly from the racemic mixture.

Table 2: Hypothetical SAR Modifications for the Imidazole-Propanol Scaffold
Modification SiteStructural ChangePotential Impact on Molecular InteractionReference Principle
2-Methyl GroupReplacement with larger alkyl or aryl groupsMay enhance or hinder binding due to steric effects; could introduce new hydrophobic interactions. nih.govnih.gov
Propanol -OH GroupEsterification or etherificationAlters hydrogen bonding capacity and polarity, potentially affecting solubility and receptor binding. nih.govnih.gov
Propanol ChainLengthening or shortening the alkyl chainModifies the distance and orientation of the hydroxyl group relative to the imidazole ring, affecting chelation or receptor fit. researchgate.net
Imidazole Ring (C4/C5)Addition of electron-withdrawing or -donating groupsAlters the electronic properties of the ring, influencing pKa and interaction with metal ions or receptor sites. mdpi.com

These SAR principles provide a framework for the rational design of new derivatives based on the this compound scaffold to achieve more potent and selective interactions with biological targets. researchgate.netjopir.in

Metabolic Pathways and Pharmacokinetic Principles in Preclinical Research

In Vitro Metabolic Stability Assessments (e.g., using liver microsomes)

The assessment of metabolic stability is a critical early step in drug discovery, providing insights into a compound's potential for in vivo clearance and oral bioavailability. nih.gov These assessments are commonly conducted in vitro using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govevotec.com The stability of a compound is determined by monitoring its disappearance over time when incubated with liver microsomes in the presence of necessary cofactors like NADPH. evotec.com

For 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol, specific data from in vitro metabolic stability studies using human, rat, or mouse liver microsomes are not publicly available in the reviewed literature. Generally, such studies would quantify the intrinsic clearance (Clint) and the half-life (T1/2) of the compound. researchgate.net This data is crucial for predicting hepatic clearance in vivo and helps in the early identification of compounds that may be too rapidly metabolized to be effective therapeutic agents. nih.gov The process involves incubating the compound with liver microsomes and analyzing samples at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to measure the concentration of the parent compound. researchgate.netspringernature.com

Identification and Characterization of Metabolites in Preclinical Models

Identifying and characterizing the metabolites of a drug candidate is essential for understanding its complete pharmacological and toxicological profile. nih.gov Metabolites can be active, inactive, or even toxic, and regulatory agencies require their characterization, especially for those present at significant levels in circulation. nih.gov This process, often referred to as "metabolite mapping" or "soft spot identification," helps medicinal chemists to modify the compound structure to improve its metabolic properties. umich.edu

There is no specific information available in the public domain regarding the metabolites of this compound identified in preclinical models. In a typical preclinical study, metabolites would be identified from in vitro incubations with liver microsomes or hepatocytes, as well as from in vivo samples (plasma, urine, feces) from animal studies. umich.edu Advanced analytical techniques such as high-resolution mass spectrometry are employed to elucidate the structures of these metabolites. umich.edu Common metabolic pathways for compounds containing an imidazole (B134444) ring and a secondary alcohol might include oxidation, hydroxylation, or conjugation (e.g., glucuronidation).

Absorption, Distribution, and Elimination Characteristics in Preclinical in vivo Models (Pharmacokinetic Principles)

Pharmacokinetic studies in preclinical animal models, such as rodents or dogs, are conducted to understand how a drug is absorbed, distributed throughout the body, and ultimately eliminated. umich.edu These studies provide key parameters like bioavailability, volume of distribution, clearance, and elimination half-life.

Analytical Methodologies for Research Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. Its high resolution and sensitivity make it ideal for analytical research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique used for the quantitative analysis of imidazole (B134444) derivatives. The development of a robust HPLC method involves the strategic selection of a stationary phase (column), a mobile phase, a detector, and the optimization of various operational parameters to achieve efficient separation. For compounds like Secnidazole (B1681708), reverse-phase (RP-HPLC) methods are commonly developed. researchgate.net

Method development typically utilizes a C18 column, which is a non-polar stationary phase. researchgate.netjuniperpublishers.com The mobile phase is a critical component, and its composition is optimized to achieve the desired retention time and peak shape. A common approach involves a mixture of an aqueous buffer (such as potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netjuniperpublishers.com The flow rate is adjusted to ensure good separation within a reasonable analysis time, often around 1.0 to 1.5 mL/min. juniperpublishers.cominnpharmacotherapy.com UV detection is standard, with the wavelength selected based on the maximum absorbance (λmax) of the analyte to ensure the highest sensitivity; for Secnidazole, this is often in the range of 228 nm to 318 nm. juniperpublishers.comscispace.com

ParameterCondition 1Condition 2Condition 3
Column Inertsil ODS-3V (250x4.6mm, 5µ) researchgate.netTeknokroma, Tracer Excel C18 (25cm x 0.46cm, 5µm) juniperpublishers.comCN Luna (250 x 4.6 mm, 5 µm) scispace.com
Mobile Phase 0.01M KH2PO4 Buffer : Acetonitrile (85:15) researchgate.netWater : Methanol : Acetonitrile (73:17:10) juniperpublishers.comWater (0.7% Acetic Acid) : Ethanol (78:22, v/v) scispace.com
Flow Rate Not Specified1.0 mL/min juniperpublishers.com1.3 mL/min scispace.com
Detection (UV) Not Specified228 nm juniperpublishers.com318 nm scispace.com
Retention Time ~15 min researchgate.netNot SpecifiedNot Specified

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2-µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity, while reducing solvent consumption. researchgate.net UPLC methods are particularly valuable in research for high-throughput analysis.

For the simultaneous separation and quantification of Secnidazole along with other compounds, a reverse-phase UPLC method has been developed. researchgate.net An efficient separation can be achieved on a BEH C18 sub-2-µm UPLC column. The method often employs a gradient elution program using a buffer (e.g., Na2HPO4) and an organic solvent like acetonitrile. This allows for the elution of multiple compounds with different polarities within a very short run time, often under 10 minutes. researchgate.net The high resolution of UPLC ensures that even closely related compounds are well-separated, which is critical for accurate quantification. researchgate.net

Spectrophotometric Methods for Quantitative Analysis (UV-Vis)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region. ijpda.org The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

For the quantification of Secnidazole, the first step is to determine its wavelength of maximum absorbance (λmax) by scanning a solution of the compound across the UV-Vis spectrum. The λmax is dependent on the solvent used; for instance, λmax for Secnidazole has been reported at 305 nm in ethanol, 319 nm in distilled water, and 325 nm in methanol. ijpda.orgufu.brbepls.com Once the λmax is established, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of the analyte in unknown samples. bepls.com

ParameterMethod 1Method 2Method 3
Solvent Methanol ufu.brDistilled Water bepls.comEthanol ijpda.org
λmax 325 nm ufu.br319 nm bepls.com305 nm ijpda.org
Linear Range 4 - 20 µg/mL ufu.br1 - 10 µg/mL bepls.com6 - 14 µg/mL ijpda.org
Correlation (r²) 0.9989 ufu.br0.999 bepls.com0.999 ijpda.org

Method Validation Protocols in Academic Research

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In academic research, validation protocols are essential for ensuring the integrity of quantitative data. The key parameters evaluated, as per guidelines from the International Conference on Harmonisation (ICH), include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity : This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of dilutions of a standard solution. The results are plotted as signal (e.g., peak area or absorbance) versus concentration, and the correlation coefficient (r²) is calculated. An r² value close to 1.000 (typically >0.999) indicates excellent linearity. researchgate.netscispace.com

Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the pure analyte is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the analyte recovered is calculated. For most assays, recovery values between 98.0% and 102.0% are considered acceptable. juniperpublishers.comscispace.com

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision) : Assesses precision over a short interval of time with the same analyst and equipment. juniperpublishers.com

Intermediate Precision (Inter-day precision) : Assesses variations within the same laboratory, but on different days, or with different analysts or equipment. ufu.br An RSD of less than 2% is generally considered acceptable. scispace.com

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. researchgate.net

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. It is a critical parameter for the analysis of impurities or low-level analytes. researchgate.netscispace.com

The following table summarizes validation data from several research studies on Secnidazole, illustrating typical results for these essential parameters.

ParameterHPLC Method 1 researchgate.netHPLC Method 2 scispace.comHPLC Method 3 juniperpublishers.comUV-Vis Method researchgate.net
Linearity Range (µg/mL) 30 - 705 - 10050 - 1505 - 30
Correlation Coefficient (r²) 0.9990.99980.99970.999
Accuracy (% Recovery) 98.0 - 102.0%99.58%100.76 - 101.66%99.6 - 101.3%
Precision (% RSD Intra-day) 0.008%< 2%0.553%< 2%
Precision (% RSD Inter-day) 0.12%< 2%Not SpecifiedNot Specified
Limit of Detection (LOD) (µg/mL) Not Specified0.533Not Specified1.11
Limit of Quantification (LOQ) (µg/mL) Not Specified1.615Not Specified3.36

Applications in Chemical Biology and Catalysis Research

Role as a Versatile Chemical Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. Due to its combination of a reactive imidazole (B134444) ring and a chiral hydroxypropyl side chain, 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a valuable precursor in multistep organic synthesis.

The hydroxyl group can be readily transformed into other functional groups, such as esters or ethers, while the imidazole ring can be modified or used as a coordination site. A notable application of this molecular scaffold is in the synthesis of derivatives of the antiprotozoal drug secnidazole (B1681708). Secnidazole is the 5-nitro derivative of this compound. nih.gov The core structure of the parent compound serves as the key building block for creating prodrugs or analogs with modified properties.

A clear example is the synthesis of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate (B1210297), an ester derivative of secnidazole. In this synthesis, secnidazole is reacted with acetic anhydride (B1165640) in the presence of pyridine (B92270) and toluene (B28343). nih.gov The reaction involves the esterification of the secondary alcohol on the propan-2-ol side chain. This transformation highlights the utility of the hydroxyl group as a point for chemical modification, allowing for the synthesis of new molecular entities with potentially altered solubility, stability, or bioavailability. nih.govresearchgate.net

ReactantReagentsProductYieldReference
Secnidazole [1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol]Acetic anhydride, pyridine, toluene1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate81% nih.govresearchgate.net

Furthermore, the inherent chirality of this compound makes it a candidate for use as a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, after which it can be removed. researchgate.netrsc.orgscielo.org.mx Although specific applications of this compound as a chiral auxiliary are not extensively documented, its structure is analogous to other chiral alcohols and amines that are widely used for this purpose in asymmetric synthesis.

Application in Catalytic Systems (e.g., as Ligands for Organometallic Catalysts)

The imidazole moiety is a cornerstone in the design of ligands for organometallic catalysis, primarily through its role as a precursor to N-heterocyclic carbenes (NHCs). nih.gov NHCs are a class of stable singlet carbenes that have become ubiquitous as ancillary ligands for transition metals due to their strong σ-donating properties, which form robust metal-ligand bonds. beilstein-journals.orgresearchgate.net

The synthesis of an NHC precursor, an imidazolium (B1220033) salt, typically involves the alkylation of both nitrogen atoms of the imidazole ring. orientjchem.org For a molecule like this compound, the N-1 position is already substituted. The remaining N-3 position can be alkylated, followed by a C-2 deprotonation with a strong base to generate the free NHC. This NHC, which would be chiral due to the stereocenter in the N-1 substituent, can then be coordinated to a metal center (e.g., Ruthenium, Palladium, Iridium, Nickel) to form a chiral catalyst. uliege.bemdpi.com

Chiral NHC-metal complexes are highly sought after for asymmetric catalysis, where they can induce high levels of enantioselectivity in a wide range of organic transformations. nih.govnih.govbldpharm.com The proximity of the chiral propan-2-ol group to the metal center would allow for effective stereochemical control during the catalytic cycle.

Catalyst TypeKey Reactions CatalyzedPotential Advantage of Chiral Imidazole Ligand
Chiral NHC-Ruthenium ComplexesOlefin Metathesis (e.g., ROMP, RCM), Asymmetric HydrogenationEnantioselective synthesis of cyclic compounds and chiral alcohols.
Chiral NHC-Palladium ComplexesCross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)Formation of chiral biaryls and other C-C coupled products.
Chiral NHC-Iridium ComplexesAsymmetric Hydrogenation, C-H ActivationHighly enantioselective reduction of ketones and imines.
Chiral NHC-Manganese ComplexesAsymmetric Hydrogenation of KetonesUse of an earth-abundant metal for chiral alcohol synthesis. rsc.org

Development of Chemical Probes and Tools for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as an enzyme or receptor. nih.gov Fluorescent probes, a major class of these tools, typically contain a fluorophore linked to a recognition element that binds the target of interest. nih.govmdpi.com The development of such probes often relies on heterocyclic scaffolds like imidazole, which can be functionalized to create specific binding properties and to attach reporter groups. researchgate.netnih.gov

While the direct application of this compound as a chemical probe is not yet established in the literature, its structure presents clear opportunities for such development. The imidazole ring could serve as a recognition motif or a coordination site for metal ions, while the hydroxyl group provides a convenient handle for chemical modification. For instance, the hydroxyl group could be used to attach a fluorophore, creating a potential sensor. rsc.orgamanote.com

Given that the 5-nitro derivative of this compound, secnidazole, is a known antimicrobial agent that functions by being reductively activated within anaerobic cells, one could envision developing a probe based on this scaffold to study the reductive environments in anaerobic bacteria or protozoa. nih.govmdpi.com Such a probe might, for example, exhibit a fluorescent signal only after undergoing a nitro-reduction reaction analogous to the drug's activation mechanism. However, this remains a prospective area of research for this particular molecule.

Exploration in Materials Science for Functional Molecules

In materials science, imidazole derivatives are widely used as linkers for the synthesis of Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. rsc.org The properties of a MOF, such as pore size, stability, and functionality, are directly determined by the geometry and chemical nature of the metal and the organic linker. rsc.orgnih.gov

The compound this compound possesses the necessary features to act as a functional ligand in the creation of novel MOFs. The imidazole ring can coordinate to metal centers through its N-3 nitrogen atom, while the 2-methyl group and the N-1 substituent would influence the spacing and topology of the resulting framework. nih.gov

The presence of the chiral propan-2-ol side chain is particularly significant. Incorporating chiral ligands into MOFs can create chiral frameworks, which are of great interest for applications in enantioselective separations, asymmetric catalysis, and sensing of chiral molecules. The hydroxyl group could also serve as a post-synthetic modification site, allowing for the grafting of other functional molecules onto the MOF's internal surface. While the use of this compound itself in MOF synthesis is an underexplored field, the extensive research on other functionalized imidazoles suggests its strong potential in the rational design of new functional materials. mdpi.comrsc.org

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Stereoselectivity

Future synthetic research concerning 1-(2-methyl-1H-imidazol-1-yl)propan-2-ol will likely focus on developing more efficient and stereoselective methodologies. While established routes to imidazole (B134444) derivatives exist, the demand for greener, more atom-economical, and highly selective processes continues to grow. A key area for advancement lies in catalytic asymmetric synthesis to control the stereochemistry of the propan-2-ol moiety. The development of chiral catalysts for the enantioselective synthesis of 1,2-diols is a significant challenge that, if overcome, could provide access to optically pure enantiomers of the target molecule. nih.govlookchem.com

Moreover, the application of continuous flow chemistry presents a promising avenue for the synthesis of this and related compounds. rsc.org Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for straightforward scalability. Research in this area could lead to the development of highly efficient and automated synthetic routes.

The principles of green chemistry are also expected to play a central role in the future synthesis of this compound. This includes the use of environmentally benign solvents, reusable catalysts, and microwave or ultrasound-assisted reactions to reduce energy consumption and waste generation. nih.govresearchgate.netresearchgate.net The exploration of one-pot, multicomponent reactions for the construction of the substituted imidazole ring system is another area of active research that could lead to more streamlined and sustainable synthetic protocols. ias.ac.in

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisAccess to enantiomerically pure formsDevelopment of novel chiral catalysts
Continuous Flow ChemistryImproved reaction control, scalability, and safetyOptimization of flow reactor conditions
Green Chemistry ApproachesReduced environmental impact, increased efficiencyUse of eco-friendly solvents and catalysts
Multicomponent ReactionsIncreased synthetic efficiency, reduced wasteDesign of novel one-pot reaction sequences

Deeper Understanding of Molecular Recognition Mechanisms and Specific Target Interactions

A more profound comprehension of how this compound interacts with biological targets at the molecular level is crucial for its future development. The imidazole ring is a key structural feature in many biologically active compounds, capable of participating in various non-covalent interactions such as hydrogen bonding, and metal coordination. nih.govnih.govnih.gov Future research should employ a combination of experimental and computational techniques to elucidate these interactions.

Molecular docking studies can be utilized to predict the binding modes and affinities of this compound with a range of biological targets, such as enzymes and receptors. nih.govarabjchem.orgnih.gov These in silico methods can help to identify potential therapeutic targets and guide the design of more potent and selective analogs. For instance, understanding the specific interactions within an enzyme's active site could pave the way for the development of novel enzyme inhibitors.

Experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be invaluable in providing detailed structural information about the binding of this compound to its biological targets. This data can validate the predictions from molecular modeling and provide a more complete picture of the molecular recognition process. Furthermore, techniques like isothermal titration calorimetry (ITC) can be used to quantify the thermodynamic parameters of binding, offering insights into the driving forces behind the interaction.

Integration with Advanced Materials Science and Nanotechnology for Novel Applications

The unique properties of the imidazole moiety make this compound a candidate for integration into advanced materials and nanotechnologies. Imidazole-based compounds have been explored for their use in the development of sustainable materials, such as polymers with high thermal stability and ionic conductivity. numberanalytics.com Future research could investigate the polymerization of derivatives of this compound to create novel functional materials.

In the realm of nanotechnology, imidazole derivatives have been employed as stabilizing agents for metal nanoparticles, which have applications in catalysis and sensing. nih.govlifechemicals.com The 2-methylimidazole (B133640) group, in particular, has been shown to coordinate with metal surfaces, suggesting that this compound could be used to functionalize nanoparticles, imparting specific properties and enabling their use in targeted applications. mdpi.comresearchgate.net For example, copper nanoparticles coated with imidazole compounds have shown promising antioxidant and sintering properties. mdpi.comresearchgate.net

Furthermore, the integration of imidazole functional groups into covalent organic frameworks (COFs) has been shown to enhance their π-electronic structure and luminescence properties. acs.org This opens up the possibility of using this compound or its derivatives as building blocks for the creation of novel fluorescent materials for applications in sensing and bioimaging. nih.gov

Area of ApplicationPotential Role of this compound
Functional PolymersMonomer for creating materials with enhanced thermal and conductive properties.
Nanoparticle StabilizationCapping agent to control the growth and stability of metal nanoparticles for catalysis.
Covalent Organic FrameworksBuilding block for the synthesis of luminescent materials for sensing and imaging.

Predictive Modeling and Machine Learning in Structure-Interaction Relationship Studies

Predictive modeling and machine learning are becoming increasingly powerful tools in chemical and pharmaceutical research. For this compound, these computational approaches can be used to establish quantitative structure-activity relationships (QSAR) and to predict the biological activity of novel derivatives. jmpas.comwisdomlib.orgnih.gov By analyzing the physicochemical properties and structural features of a series of related compounds, machine learning algorithms can identify the key determinants of their biological activity. nih.govrepcomseet.orgijcrt.org

The development of robust QSAR models can accelerate the drug discovery process by enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. japsonline.comacs.orgplos.org For example, if this compound is found to have antifungal properties, machine learning models could be trained on a dataset of known antifungal agents to predict the activity of new analogs with different substituents on the imidazole ring or modifications to the propan-2-ol side chain.

Furthermore, these predictive models can provide valuable insights into the mechanism of action of the compound by highlighting the structural features that are most important for its activity. This information can then be used to guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. The application of these in silico methods will be instrumental in unlocking the full therapeutic potential of this and related imidazole derivatives.

Investigation of Unexplored Reactivity Profiles and Green Chemistry Approaches

A deeper investigation into the reactivity of this compound can unveil new synthetic pathways and applications. The 2-methylimidazole moiety exhibits a unique reactivity profile, and understanding its behavior under various reaction conditions can lead to the discovery of novel chemical transformations. researchgate.nettsu.ruwikipedia.org For instance, the exploration of its coordination chemistry with different metals could lead to the development of new catalysts or functional materials.

The application of green chemistry principles to the synthesis and modification of this compound is another important area for future research. This includes the development of synthetic methods that utilize renewable starting materials, minimize the use of hazardous reagents and solvents, and reduce the generation of chemical waste. mdpi.comresearchgate.net The use of biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity and under mild conditions, is a particularly promising green chemistry approach.

Moreover, exploring the reactivity of the hydroxyl group in the propan-2-ol side chain could lead to the synthesis of a diverse range of derivatives with potentially new biological activities or material properties. Esterification, etherification, and other functional group transformations at this position could be investigated to create a library of new compounds for further study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.